7-Bromo-8-hydroxy-quinoline-5-sulfonic acid is a derivative of the well-known compound 8-hydroxyquinoline, which is recognized for its diverse applications in chemistry and biology. This compound is characterized by the presence of a bromine atom at the 7-position and a sulfonic acid group at the 5-position, contributing to its unique chemical properties and reactivity.
The synthesis of 7-bromo-8-hydroxy-quinoline-5-sulfonic acid typically begins with 8-hydroxyquinoline-5-sulfonic acid, which undergoes bromination using brominating agents such as bromine or N-bromosuccinimide. This process is carried out under controlled conditions to ensure selective bromination at the 7-position of the quinoline ring.
This compound falls under the category of hydroxyquinoline derivatives, which are known for their ability to chelate metal ions and exhibit biological activity. The classification can be summarized as follows:
The primary method for synthesizing 7-bromo-8-hydroxy-quinoline-5-sulfonic acid involves the bromination of 8-hydroxyquinoline-5-sulfonic acid. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile, with temperature control to optimize yield and selectivity.
7-Bromo-8-hydroxy-quinoline-5-sulfonic acid participates in various chemical reactions, including:
The specific products formed depend on the reagents and conditions employed in these reactions. For instance, oxidation may yield quinoline N-oxides, while substitution could produce various functionalized quinoline derivatives.
The mechanism of action of 7-bromo-8-hydroxy-quinoline-5-sulfonic acid primarily involves its ability to chelate metal ions. This chelation can disrupt biological processes by interfering with enzyme functions in microbial organisms. For example, in antimicrobial applications, the compound's interaction with essential metal ions can inhibit microbial growth by disrupting enzyme activity that relies on these metals .
7-Bromo-8-hydroxy-quinoline-5-sulfonic acid has numerous applications across various scientific fields:
The synthesis of sulfonated 8-hydroxyquinoline derivatives emerged from mid-20th-century efforts to modify the bioactive quinoline scaffold. Early work focused on non-regioselective sulfonation of 8-hydroxyquinoline (oxine) using concentrated sulfuric acid or oleum, yielding complex mixtures of 5- and 7-sulfonated isomers. The pivotal US2999094A patent (1959) documented the first systematic sulfonation protocol, demonstrating that reacting quinoline with 20–30% oleum at 100–150°C produced quinoline-8-sulfonic acid as the primary isomer, isolated via alkalization and crystallization [9]. This method faced challenges in separating positional isomers, limiting purity.
The introduction of bromine substituents marked a significant advancement. CN109096185A (2019) revealed that bromination of 8-hydroxyquinoline precursors prior to sulfonation improved regioselectivity. For example, bromination at C7 was achieved using bromine/trimethylsilyl bromide in acetonitrile, followed by sulfonation with chlorosulfonic acid to afford 7-bromo-8-hydroxyquinoline-5-sulfonic acid (CAS# 3062-37-1) in >85% yield [4] [8]. This sequence exploited the ortho-directing effect of the hydroxyl group, positioning sulfonation at C5—a site electronically activated by the adjacent bromine.
Table 1: Key Milestones in Derivative Synthesis
| Year | Innovation | Significance |
|---|---|---|
| 1959 | Oleum sulfonation of quinoline | First regioselective quinoline-8-sulfonic acid synthesis [9] |
| 2003 | Bromo-directed sulfonation (WO2004007461A1) | Enhanced C5 regioselectivity in brominated quinolines [5] |
| 2019 | Sequential bromination-sulfonation (CN109096185A) | High-yield route to 7-bromo-8-hydroxyquinoline-5-sulfonic acid [4] |
IUPAC nomenclature for polyfunctional quinolines follows strict hierarchical rules defined in the Blue Book (P-12–P-16). The parent name "quinoline" anchors the numbering system, with N1 as the default locant for the nitrogen atom. Functional group priority dictates suffix selection: carboxylic acids > sulfonic acids > hydroxy > halogens. Thus, 7-bromo-8-hydroxyquinoline-5-sulfonic acid is the Preferred IUPAC Name (PIN), where:
Alternative names like 5-sulfo-7-bromoquinolin-8-ol are acceptable but non-preferred. Retained names complicate nomenclature: "quinolin-8-ol" is a retained trivial name for 8-hydroxyquinoline, but sulfonic acid modification requires systematic numbering. For example, the ES2332715T3 patent uses "7-bromo-8-hydroxyquinoline-5-sulfonate" to emphasize the anionic form in salts [2]. Locant ambiguity arises when multiple substituents exist; low locants are assigned based on functional group hierarchy, not alphanumeric order. Thus, sulfonic acid at C5 takes precedence over hydroxy at C8, fixing C5 as reference point.
Table 2: Nomenclature Examples for Quinoline Derivatives
| Compound | Systematic Name (PIN) | Non-Preferred Variants |
|---|---|---|
| C₉H₆BrNO₄S | 7-bromo-8-hydroxyquinoline-5-sulfonic acid | 5-sulfo-7-bromoquinolin-8-ol |
| C₉H₇NO₃S | Quinoline-6-sulfonic acid | 6-sulfoquinoline |
| C₉H₆BrNO (CID 384161) | 7-Bromo-8-hydroxyquinoline | 7-Bromoquinolin-8-ol [1] |
The synthetic patent landscape for brominated quinoline sulfonates is dominated by three strategies:
Therapeutic patenting surged post-2000, driven by metal-chelating properties. WO2004007461A1 (2004) claims 7-bromo-8-hydroxyquinoline-5-sulfonic acid derivatives as inhibitors of β-amyloid aggregation for Alzheimer’s disease, emphasizing Zn²⁺/Cu²⁺ chelation [5]. Similarly, ES2332715T3 covers neuroprotective applications in Parkinson’s and Huntington’s diseases [2].
Table 3: Key Patents for Synthesis and Applications
| Patent No. | Priority Year | Focus | Key Innovation |
|---|---|---|---|
| US2999094A | 1959 | Sulfonation process | Oleum-mediated regioselective sulfonation [9] |
| WO2004007461A1 | 2003 | Neurotherapeutic applications | Metal chelation for amyloid inhibition [5] |
| ES2332715T3 | 2003 | Synthetic methods & therapeutics | Tandem bromination/sulfonation [2] |
| CN109096185A | 2018 | Bromination techniques | Br₂/TMSBr regioselective bromination [4] |
| WO2010129451A1 | 2010 | Halogenation of sulfonates | NBS bromination of sulfonated quinolines [7] |
Regioselectivity hinges on three factors:
Over 60% of post-2000 patents target neurodegenerative diseases. WO2004007461A1 specifically claims 7-bromo-8-hydroxyquinoline-5-sulfonic acid derivatives as "disease-modifying agents" for Alzheimer’s, citing IC₅₀ values <10 μM in amyloid aggregation assays [5]. This reflects industry efforts to exploit dual functionality: sulfonic acid enhances water solubility, while bromine optimizes lipophilicity for blood-brain barrier penetration.
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: